(S)-Fmoc-2,6-Difluorotyrosine
CAS No.: 273221-87-7
Cat. No.: VC8260849
Molecular Formula: C24H19F2NO5
Molecular Weight: 439.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 273221-87-7 |
---|---|
Molecular Formula | C24H19F2NO5 |
Molecular Weight | 439.4 g/mol |
IUPAC Name | (2S)-3-(2,6-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C24H19F2NO5/c25-20-9-13(28)10-21(26)18(20)11-22(23(29)30)27-24(31)32-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,19,22,28H,11-12H2,(H,27,31)(H,29,30)/t22-/m0/s1 |
Standard InChI Key | NUUZAOZFLRYEAB-QFIPXVFZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4F)O)F)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4F)O)F)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4F)O)F)C(=O)O |
Introduction
Structural and Chemical Properties of (S)-Fmoc-2,6-Difluorotyrosine
The IUPAC name of this compound, (2S)-3-(2,6-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, reflects its stereochemical configuration and functional groups. The fluorine atoms at the 2- and 6-positions of the phenolic ring introduce electronegative and steric effects that modulate the compound’s reactivity and interactions with enzymes. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group during SPPS, enabling sequential peptide elongation under basic conditions .
Key physicochemical properties include:
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Solubility: Highly soluble in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), critical for SPPS .
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Stability: Resistant to nucleophilic attack due to fluorine’s electron-withdrawing effects, ensuring integrity during repeated coupling cycles .
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Stereochemical Integrity: The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains.
Synthesis and Protection Strategies
Solid-Phase Peptide Synthesis (SPPS) Integration
The Nowick Laboratory’s SPPS protocols highlight critical steps for incorporating fluorinated residues :
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Resin Loading: 2-Chlorotrityl chloride resin is functionalized with the C-terminal amino acid under mild acidic conditions.
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Coupling Cycles: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates the Fmoc-protected amino acid for amide bond formation.
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Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amino group for subsequent couplings .
Fluorinated tyrosines require no specialized handling beyond standard SPPS practices, underscoring their versatility .
Kinetic and Enzymatic Behavior
Protein Tyrosine Phosphatase (PTP) Substrate Mimicry
Studies on 3,5-difluorotyrosine-containing peptides reveal minimal perturbation of PTP kinetic parameters compared to native tyrosine (Table 1) . For instance:
Peptide Sequence | (s⁻¹) | (μM) | (μM⁻¹s⁻¹) |
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DNLF₂YpYWD-NH₂ | 36 ± 1 | 3.6 ± 0.4 | 10.0 |
DNL-Y-pYWD-NH₂ (Tyrosine) | 32 ± 1 | 5.8 ± 0.8 | 5.5 |
The ≤2-fold differences in and suggest that fluorine substitution preserves transition-state stabilization and substrate binding . This data, though specific to 3,5-difluoro analogs, implies analogous behavior for 2,6-difluorotyrosine due to similar electronic profiles.
Resistance to Tyrosinase-Mediated Oxidation
A hallmark of fluorinated tyrosines is their inertness toward tyrosinase, an enzyme that oxidizes phenolic side chains to ortho-quinones. HPLC/MS analyses demonstrate that 3,5-difluorotyrosine-containing peptides remain unmodified after prolonged tyrosinase exposure, whereas native tyrosine residues undergo biotin-hydrazide conjugation . This property is critical for avoiding false positives in combinatorial library screens targeting PTP substrates .
Applications in Combinatorial Peptide Libraries
Substrate Specificity Profiling
The integration of (S)-Fmoc-2,6-Difluorotyrosine into peptide libraries enables high-throughput identification of optimal PTP substrates. Key advantages include:
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Orthogonal Reactivity: Fluorinated residues resist post-synthetic modifications (e.g., biotinylation), ensuring selective tagging of dephosphorylated products .
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Compatibility with SPPS: Automated synthesizers handle fluorinated derivatives without protocol adjustments, facilitating library diversity .
Enhanced Screening Assays
The use of 3-methyl-2-benzothiazolinone hydrazone (MBTH) as a coupling reagent generates chromophoric adducts exclusively on beads containing dephosphorylated peptides. This eliminates background noise and simplifies hit identification .
Future Directions and Research Opportunities
Expanding Fluorinated Amino Acid Libraries
Synthetic efforts could explore tetrafluorotyrosine analogs to further enhance oxidative stability while probing steric limitations in enzyme active sites.
In Vivo Applications
Protease-resistant fluorinated peptides may serve as stable therapeutics or imaging agents, though bioavailability and toxicity studies remain pending.
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